molecular formula C4HBr3O2 B14335673 3,4,5-Tribromofuran-2(5H)-one CAS No. 96661-16-4

3,4,5-Tribromofuran-2(5H)-one

Katalognummer: B14335673
CAS-Nummer: 96661-16-4
Molekulargewicht: 320.76 g/mol
InChI-Schlüssel: PLDGNVQPAJJHHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Tribromofuran-2(5H)-one is a brominated furan derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tribromofuran-2(5H)-one typically involves the bromination of furan derivatives. A common method might include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods would likely involve similar bromination reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors or other scalable techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Tribromofuran-2(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Where bromine atoms are replaced by other functional groups.

    Reduction Reactions: Where the bromine atoms are reduced to hydrogen.

    Oxidation Reactions: Further oxidation of the furan ring or bromine atoms.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or other nucleophiles.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted furans, reduced furans, or oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

3,4,5-Tribromofuran-2(5H)-one may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a biochemical probe.

    Medicine: Investigated for potential therapeutic properties or as a lead compound in drug discovery.

    Industry: Used in the production of materials with specific properties, such as flame retardants or polymers.

Wirkmechanismus

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it might act as a reactive intermediate, facilitating various synthetic transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3,4-Tribromofuran
  • 2,4,5-Tribromofuran
  • 3,4,5-Trichlorofuran

Uniqueness

3,4,5-Tribromofuran-2(5H)-one is unique due to its specific bromination pattern, which can influence its reactivity and properties compared to other brominated or chlorinated furans.

Eigenschaften

CAS-Nummer

96661-16-4

Molekularformel

C4HBr3O2

Molekulargewicht

320.76 g/mol

IUPAC-Name

2,3,4-tribromo-2H-furan-5-one

InChI

InChI=1S/C4HBr3O2/c5-1-2(6)4(8)9-3(1)7/h3H

InChI-Schlüssel

PLDGNVQPAJJHHG-UHFFFAOYSA-N

Kanonische SMILES

C1(C(=C(C(=O)O1)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.